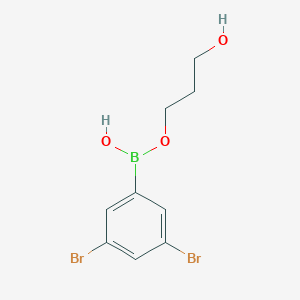
(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid is an organoboron compound characterized by the presence of a borinic acid functional group attached to a 3,5-dibromophenyl ring and a 3-hydroxypropoxy group. Organoboron compounds are widely studied due to their unique chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid typically involves the reaction of 3,5-dibromophenylboronic acid with 3-hydroxypropyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxypropyl bromide attacks the boron atom of 3,5-dibromophenylboronic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to boronic acid or borate esters.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acid or borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its boron-containing structure.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of (3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid involves its interaction with molecular targets through its borinic acid group. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in biomolecules, leading to inhibition of enzyme activity or modulation of biological pathways. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile molecular building block for liquid crystal polymers.
Hydroxybenzoic acids: Common bioactive compounds with antioxidant and antimicrobial properties.
Borinic acid derivatives: Used in cross-coupling reactions, catalysis, and medicinal chemistry.
Uniqueness
(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid is unique due to its combination of a borinic acid group with a 3,5-dibromophenyl ring and a 3-hydroxypropoxy group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H11BBr2O3 |
|---|---|
Molecular Weight |
337.80 g/mol |
IUPAC Name |
(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H11BBr2O3/c11-8-4-7(5-9(12)6-8)10(14)15-3-1-2-13/h4-6,13-14H,1-3H2 |
InChI Key |
HKPBAQGBHSYYDY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)Br)(O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


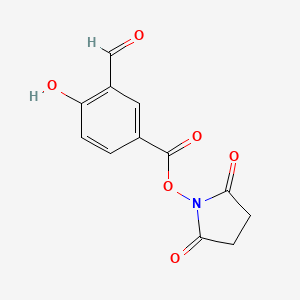
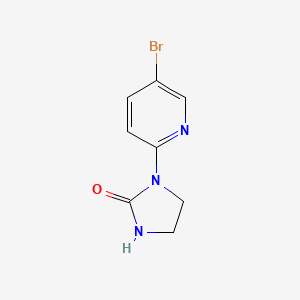
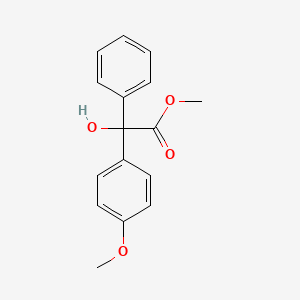
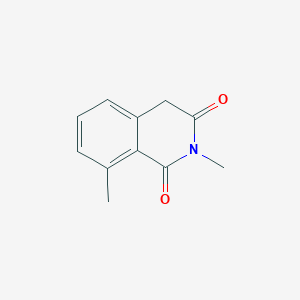
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
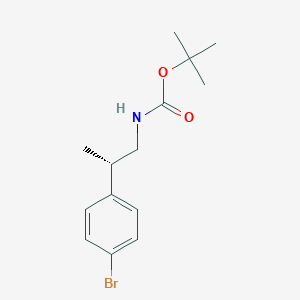

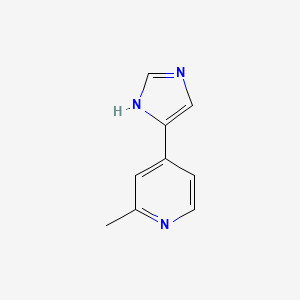
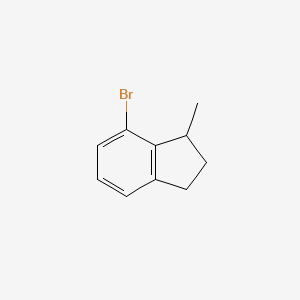
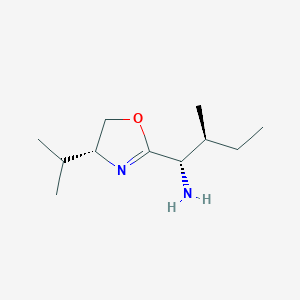
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)



